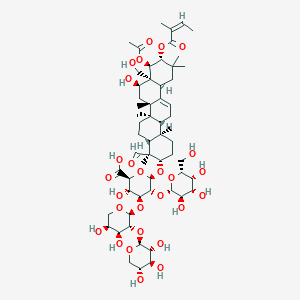

theasaponin E1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Teasaponin E1 se extrae principalmente de las semillas de Camellia sinensis. El proceso de extracción implica varios pasos, que incluyen la extracción con solventes, la purificación y la cristalización . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo empleando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Membrane Interaction and Disruption

Theasaponin E1 (TE1) interacts with fungal and cancer cell membranes, causing structural damage. Key findings include:

-

Cell membrane permeabilization : TE1 disrupts membrane integrity by binding to sterols (e.g., ergosterol in fungi), leading to leakage of intracellular components .

-

Lipid bilayer destabilization : Its amphiphilic structure allows insertion into membranes, altering fluidity and promoting pore formation .

Table 1: Membrane Effects of this compound

| Mechanism | Observed Outcome | Model System | Source |

|---|---|---|---|

| Ergosterol binding | Reduced membrane stability | Candida albicans | |

| Mitochondrial membrane depolarization | Loss of membrane potential (ΔΨm) | Ovarian cancer cells |

Reactive Oxygen Species (ROS) Modulation

TE1 induces oxidative stress in target cells:

-

ROS accumulation : Increased intracellular ROS levels trigger apoptosis in Candida albicans and cancer cells .

-

Mitochondrial dysfunction : ROS overproduction correlates with reduced antioxidant enzyme activity (e.g., superoxide dismutase) .

Metabolic Pathway Interference

TE1 alters critical metabolic processes:

-

Glycolysis inhibition : Downregulation of glycolytic enzymes (e.g., hexokinase) reduces ATP production .

-

Lipid metabolism disruption : Suppression of fatty acid degradation and sterol biosynthesis pathways .

Table 2: Affected Metabolic Pathways

| Pathway | Key Enzymes/Genes Affected | Biological Impact | Source |

|---|---|---|---|

| Ergosterol biosynthesis | ERG11, ERG6 | Impaired membrane synthesis | |

| Apoptosis regulation | Caspase-3/9, Bcl-2/Bax | Programmed cell death |

Apoptosis Induction

TE1 activates both intrinsic and extrinsic apoptotic pathways:

-

Intrinsic pathway : Mitochondrial cytochrome c release activates caspase-9 .

-

Extrinsic pathway : Death receptor signaling (e.g., Fas/FasL) triggers caspase-8 .

Anti-Angiogenic Activity

TE1 suppresses vascular endothelial growth factor (VEGF) secretion and expression, inhibiting blood vessel formation in tumors .

Synthetic Considerations

While TE1 is extracted from natural sources, its synthetic chemistry remains underexplored. Current methods focus on:

-

Extraction : Green tea seed extraction with ethanol/water mixtures, followed by chromatographic purification.

-

Structural stability : TE1 degrades under strong acidic/alkaline conditions, limiting synthetic modifications.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Treatment

Theasaponin E1 has been identified as a promising candidate for the treatment of Alzheimer's disease. A study demonstrated that this compound significantly reduces the concentration of amyloid-beta (Aβ) by activating α-secretase and neprilysin while inhibiting β- and γ-secretases. This mechanism is crucial as the accumulation of Aβ is a hallmark of Alzheimer's pathology. This compound was shown to enhance the expression of genes associated with neuroprotection and reduce the activity of acetylcholinesterase, which is involved in neurotransmitter degradation.

Antifungal Activity

Inhibition of Candida albicans

Recent research has highlighted the antifungal properties of this compound against resistant strains of Candida albicans. This compound was found to disrupt cell membrane integrity and increase membrane permeability, leading to cell death. The study indicated that this compound interferes with ergosterol biosynthesis, a vital component of fungal cell membranes.

Cancer Treatment

Effects on Ovarian Cancer Cells

This compound exhibits potent anti-cancer properties, particularly against platinum-resistant ovarian cancer cells. Studies have shown that it induces apoptosis through both intrinsic and extrinsic pathways while also inhibiting cell migration and angiogenesis. This compound's interaction with key signaling pathways such as Notch1 and Akt has been implicated in its anticancer effects.

Mecanismo De Acción

Teasaponin E1 ejerce sus efectos a través de múltiples mecanismos. Induce la apoptosis en las células cancerosas activando las vías apoptóticas intrínsecas y extrínsecas . También inhibe la angiogénesis al regular a la baja la expresión del factor de crecimiento endotelial vascular (VEGF) y otros factores angiogénicos . En las células fúngicas, Teasaponin E1 altera la integridad de la membrana celular al interactuar con los esteroles unidos a la membrana e induce la acumulación de especies reactivas de oxígeno (ROS), lo que lleva a la disfunción mitocondrial .

Comparación Con Compuestos Similares

Teasaponin E1 es única entre las saponinas debido a sus potentes actividades biológicas. Compuestos similares incluyen Teasaponin E2 y Assamsaponin A, que también exhiben propiedades antifúngicas . Se ha demostrado que Teasaponin E1 tiene una mayor actividad biológica y una menor citotoxicidad en comparación con estos compuestos . Otras saponinas de las semillas de Camellia sinensis, como Teasaponin A8, A9 y C1, también exhiben actividades biológicas, pero son menos potentes que Teasaponin E1 .

Propiedades

Fórmula molecular |

C59H90O27 |

|---|---|

Peso molecular |

1231.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 |

Clave InChI |

WWVKOCDDDWJQLC-MWQJAWBESA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |

SMILES canónico |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Sinónimos |

21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid theasaponin E(1) theasaponin E1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.